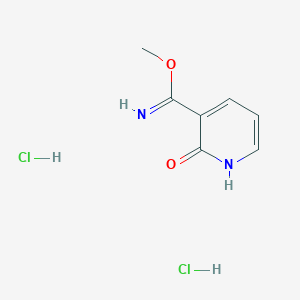
4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
Overview
Description
The compound “4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde” is a chemical compound that likely contains a trifluoroacetyl group . Trifluoroacetyl group is a functional group in organic chemistry with the formula CF3C(O)-. It is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde” were not found, trifluoroacetyl derivatives can be synthesized through various methods. For instance, 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Molecular Structure Analysis
The molecular structure of a related compound, 2,2,2-trifluoroethyl trifluoroacetate, has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
Trifluoroacetyl derivatives are known to react with various chemicals. For example, trifluoroacetyl chloride reacts with water and moist air to produce the toxic gas hydrogen chloride and trifluoroacetic acid .Scientific Research Applications
Organic Synthesis and Solid-Phase Peptide Synthesis
4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is explored as a precursor in organic synthesis and solid-phase peptide synthesis. The compound's reactivity, particularly in the formation of secondary amides and Schiff bases, highlights its utility in constructing complex organic molecules and peptides. This reactivity is leveraged in solid-phase organic synthesis, where secondary amines are derived from the compound through reductive amination, further converted to ureas, sulfonamides, aryl amides, and alkyl amides (E. Swayze, 1997).
Antimicrobial and Antiaflatoxigenic Activities
Research into Schiff bases of methoxybenzaldehydes, including 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde, indicates their significant antimicrobial and antiaflatoxigenic activities. These compounds exhibit potent inhibitory effects against microbial growth and aflatoxin production, which are crucial for food safety and pharmaceutical applications (Nanishankar V. Harohally et al., 2017).
Material Science and Polymer Synthesis
In material science, 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde contributes to the synthesis of polymers and novel materials. Its derivatives are used as monomers or linkers in creating polymers with specific properties, such as enhanced thermal stability, solubility, or specific physical characteristics. These applications are crucial in developing new materials for various industrial and technological uses (J. Mikroyannidis, 1995).
Analytical Chemistry and Spectroscopy
The compound's unique chemical structure enables its use in analytical chemistry, particularly in spectroscopic studies and molecular docking investigations. It serves as a model compound to understand intermolecular interactions, aiding in the development of analytical methods and the design of materials and drugs with tailored properties (H. Ghalla et al., 2018).
properties
IUPAC Name |
2-methoxy-4-(2,2,2-trifluoroacetyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-8-4-6(2-3-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZNBHQKWBTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)
![1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1487055.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)
![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)


![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)


![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)
![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)
